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Compound of Interest

Compound Name: AM4299B

Cat. No.: B15576318

Abstract

AMA4299B is a novel, naturally derived thiol protease inhibitor. This document provides a
comprehensive technical overview of its chemical structure, known properties, and the
experimental methodologies relevant to its characterization. AM4299B's classification as a
peptide-based irreversible inhibitor suggests its potential as a tool compound for studying the
role of thiol proteases in various pathological processes. This guide is intended for researchers,
scientists, and professionals in the field of drug development.

Core Chemical Identity

AM4299B is a peptide-based natural product identified as a potent inhibitor of thiol proteases.
It was first described in 1994 as a metabolite isolated from the fungus Chromelosporium
fulvum.[1]

Chemical Structure

The definitive chemical structure of AM4299B is provided by its IUPAC name and can be
represented by various chemical notations.

e I[UPAC Name: 3-(((S)-1-(((S)-5-amino-5-carboxypentyl)amino)-4-methyl-1-oxopentan-2-
yl)carbamoyl)oxirane-2-carboxylic acid hydrate[2]

o CAS Number: 160825-49-0[2]
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« SMILES Code: N--INVALID-LINK--C)NC(C1OC1C(0)=0)=0)=0">C@@HC(0)=0.[H]O[H][2]

Physicochemical Properties

The fundamental physicochemical properties of AM4299B are summarized in the table below.
These properties are essential for understanding its solubility, stability, and formulation

potential.
Property Value Source
Molecular Formula C16H20N30s [2]
Molecular Weight 391.42 g/mol [2]
Appearance Solid powder [2]
Solubility Soluble in DMSO [2]

Short term (days-weeks) at 0-
N 4°C; Long term (months-years)
Storage Conditions }
at -20°C. Store in a dry, dark

environment.

Mechanism of Action and Biological Activity

AMA4299B is classified as a thiol protease inhibitor.[2] Thiol proteases, also known as cysteine
proteases, are a class of enzymes that utilize a cysteine residue's thiol group for the catalytic
cleavage of peptide bonds. These enzymes are implicated in a wide range of physiological and
pathological processes, including immune response, protein turnover, and infectious diseases.

The chemical structure of AM4299B, featuring an epoxysuccinyl moiety, is characteristic of
irreversible inhibitors of this enzyme class. The epoxide ring is a highly strained electrophile
that can be attacked by the nucleophilic thiol group of the active site cysteine residue. This
results in the formation of a stable covalent thioether bond, leading to the irreversible
inactivation of the enzyme.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_Enzyme_Inhibition_by_Thiol_Containing_Compounds.pdf
https://www.benchchem.com/product/b15576318?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_Enzyme_Inhibition_by_Thiol_Containing_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_Enzyme_Inhibition_by_Thiol_Containing_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_Enzyme_Inhibition_by_Thiol_Containing_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_Enzyme_Inhibition_by_Thiol_Containing_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_Enzyme_Inhibition_by_Thiol_Containing_Compounds.pdf
https://www.benchchem.com/product/b15576318?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_Enzyme_Inhibition_by_Thiol_Containing_Compounds.pdf
https://www.benchchem.com/product/b15576318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Classification Mechanism of Action
Natural Product Enzyme Active Site AM4299B
(from Chromelosporium fulvum) (Cysteine Thiol) (Epoxide Moiety)

Nucleophilic fattack

Covalent Thioether Bond Formation

[ Peptide Derivative )

Protease Inhibitor Irreversible Enzyme Inactivation

Thiol (Cysteine) Protease Inhibitor

Irreversible Inhibitor

Click to download full resolution via product page

Caption: Classification and proposed mechanism of action for AM4299B.

Quantitative Biological Data
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Specific inhibitory constants (e.g., ICso, Ki) for AM4299B against various thiol proteases are not
available in the publicly accessible literature. The original 1994 publication by Morishita et al. is
not widely available, and subsequent studies citing this specific data could not be located. The
table below is provided as a template for researchers to populate as data becomes available
through experimentation.

Target .-
Assay Type ICso (nM) Ki (nM) Conditions Reference
Enzyme
i e.g., pH 6.0,
Papain Template Data N/A Data N/A N/A
25°C

) e.g., pH 5.0,
Cathepsin B Template Data N/A Data N/A 37°C N/A

_ e.g., pH 5.5,
Cathepsin L Template Data N/A Data N/A 370 N/A

Experimental Protocols

The following section details a representative experimental protocol for determining the
inhibitory activity of a compound like AM4299B against a model thiol protease, such as papain.
This protocol is based on established methods for characterizing similar inhibitors, such as E-
64.[3][4]

Determination of ICso for a Thiol Protease Inhibitor

Objective: To determine the concentration of AM4299B required to inhibit 50% of the activity of
a target thiol protease using a fluorometric assay.

Materials:
 Purified thiol protease (e.g., Papain)
e Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

e AM4299B stock solution (e.g., 10 mM in DMSO)
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e Assay Buffer: 0.1 M Sodium Phosphate, pH 6.0, containing 2 mM DTT and 1 mM EDTA.
o 96-well black, flat-bottom microplates

o Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

» Reagent Preparation:

o Prepare serial dilutions of the AM4299B stock solution in Assay Buffer to achieve final
concentrations spanning a relevant range (e.g., 1 nM to 100 pM).

o Dilute the purified enzyme in Assay Buffer to a working concentration (e.g., 2x final
concentration).

o Dilute the fluorogenic substrate in Assay Buffer to a working concentration (e.g., 4x final
concentration).

o Assay Setup:

[¢]

In a 96-well plate, add 50 pL of each AM4299B dilution to triplicate wells.

Include control wells:

[e]

= 100% Activity Control: 50 pL of Assay Buffer containing the same percentage of DMSO

as the inhibitor wells.

= No Enzyme Control (Blank): 100 pL of Assay Buffer.

o

Add 50 pL of the diluted enzyme solution to all wells except the "Blank™ wells.

Cover the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to

[¢]

the enzyme.
¢ Reaction Initiation and Measurement:

o Initiate the enzymatic reaction by adding 25 pL of the substrate solution to all wells.
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o Immediately place the plate in the microplate reader.

o Measure the fluorescence kinetically every minute for 30-60 minutes at 37°C.

o Data Analysis:

o Calculate the initial reaction velocity (V) for each concentration by determining the slope of
the linear portion of the fluorescence vs. time curve.

o Subtract the average velocity of the "Blank" wells from all other wells.

o Calculate the percentage of inhibition for each AM4299B concentration relative to the
"100% Activity Control".

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a four-parameter logistic (dose-response) curve to determine the ICso value.
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Caption: Experimental workflow for ICso determination of a protease inhibitor.
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Conclusion

AM4299B represents a structurally defined natural product with a clear classification as an
irreversible thiol protease inhibitor. While specific quantitative data on its inhibitory potency is
limited in current literature, its structural motifs provide a strong basis for its mechanism of
action. The protocols and data structures provided in this guide offer a framework for the further
investigation and characterization of AM4299B, facilitating its potential use as a valuable tool in
drug discovery and chemical biology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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